molecular formula C19H14ClN3O2 B14924467 2-(3-Chlorophenyl)-5,6,11,11A-tetrahydro-1H-imidazo[1,5-B]beta-carboline-1,3(2H)-dione

2-(3-Chlorophenyl)-5,6,11,11A-tetrahydro-1H-imidazo[1,5-B]beta-carboline-1,3(2H)-dione

Cat. No.: B14924467
M. Wt: 351.8 g/mol
InChI Key: DZEHSYPOSQRJQI-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-5,6,11,11A-tetrahydro-1H-imidazo[1,5-B]beta-carboline-1,3(2H)-dione is a complex heterocyclic compound that belongs to the family of β-carbolines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-5,6,11,11A-tetrahydro-1H-imidazo[1,5-B]beta-carboline-1,3(2H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the Pictet-Spengler reaction, which is a well-known route for the synthesis of tetrahydro-β-carbolines . This reaction involves the condensation of tryptamine derivatives with aldehydes or ketones under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the Pictet-Spengler reaction conditions to achieve higher yields and purity. This can include the use of different catalysts, solvents, and temperature control to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-5,6,11,11A-tetrahydro-1H-imidazo[1,5-B]beta-carboline-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines .

Scientific Research Applications

2-(3-Chlorophenyl)-5,6,11,11A-tetrahydro-1H-imidazo[1,5-B]beta-carboline-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-5,6,11,11A-tetrahydro-1H-imidazo[1,5-B]beta-carboline-1,3(2H)-dione involves its interaction with various molecular targets and pathways. It is known to bind to DNA and proteins, thereby affecting cellular processes such as replication and transcription. The compound can also inhibit enzymes involved in metabolic pathways, leading to its diverse biological effects .

Properties

Molecular Formula

C19H14ClN3O2

Molecular Weight

351.8 g/mol

IUPAC Name

13-(3-chlorophenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione

InChI

InChI=1S/C19H14ClN3O2/c20-11-4-3-5-12(8-11)23-18(24)17-9-14-13-6-1-2-7-15(13)21-16(14)10-22(17)19(23)25/h1-8,17,21H,9-10H2

InChI Key

DZEHSYPOSQRJQI-UHFFFAOYSA-N

Canonical SMILES

C1C2C(=O)N(C(=O)N2CC3=C1C4=CC=CC=C4N3)C5=CC(=CC=C5)Cl

Origin of Product

United States

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